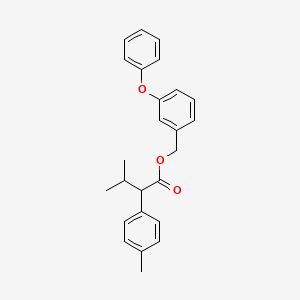
m-Phenoxybenzyl 3-methyl-2-p-tolylbutyrate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
m-Phenoxybenzyl 3-methyl-2-p-tolylbutyrate is an organic compound known for its applications in various fields, including chemistry, biology, and industry. This compound is characterized by its complex structure, which includes a phenoxybenzyl group and a methyl-p-tolylbutyrate moiety. It is often used as an intermediate in the synthesis of more complex molecules and has significant importance in scientific research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of m-Phenoxybenzyl 3-methyl-2-p-tolylbutyrate typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of m-phenoxybenzyl alcohol with 3-methyl-2-p-tolylbutyric acid in the presence of a dehydrating agent such as thionyl chloride or dicyclohexylcarbodiimide (DCC). The reaction is usually carried out under an inert atmosphere to prevent oxidation and at a controlled temperature to ensure the desired product formation.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions, such as temperature and pressure, can significantly improve the production rate. Additionally, purification steps like recrystallization or chromatography are employed to obtain a high-purity product.
化学反応の分析
Types of Reactions
m-Phenoxybenzyl 3-methyl-2-p-tolylbutyrate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of alcohols or alkanes.
Substitution: Nucleophilic substitution reactions can occur, where the phenoxy group can be replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in dry ether.
Substitution: Sodium hydride (NaH) in dimethylformamide (DMF).
Major Products
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, alkanes.
Substitution: Amines, thiols.
科学的研究の応用
m-Phenoxybenzyl 3-methyl-2-p-tolylbutyrate has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials, including coatings and adhesives.
作用機序
The mechanism of action of m-Phenoxybenzyl 3-methyl-2-p-tolylbutyrate involves its interaction with specific molecular targets, such as enzymes or receptors. The phenoxybenzyl group can interact with hydrophobic pockets in proteins, while the methyl-p-tolylbutyrate moiety can form hydrogen bonds or van der Waals interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
類似化合物との比較
Similar Compounds
- m-Phenoxybenzyl alcohol
- m-Phenoxybenzyl chloride
- 3-methyl-2-p-tolylbutyric acid
Uniqueness
m-Phenoxybenzyl 3-methyl-2-p-tolylbutyrate is unique due to its combined structural features, which confer specific chemical reactivity and biological activity. Compared to similar compounds, it offers a distinct balance of hydrophobic and hydrophilic properties, making it versatile for various applications.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
特性
CAS番号 |
51629-37-9 |
|---|---|
分子式 |
C25H26O3 |
分子量 |
374.5 g/mol |
IUPAC名 |
(3-phenoxyphenyl)methyl 3-methyl-2-(4-methylphenyl)butanoate |
InChI |
InChI=1S/C25H26O3/c1-18(2)24(21-14-12-19(3)13-15-21)25(26)27-17-20-8-7-11-23(16-20)28-22-9-5-4-6-10-22/h4-16,18,24H,17H2,1-3H3 |
InChIキー |
OGZRPUCCXQXGLD-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=C(C=C1)C(C(C)C)C(=O)OCC2=CC(=CC=C2)OC3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















